4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid
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Overview
Description
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid is a heterocyclic compound that combines a thieno[3,2-c]chromene core with a phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid typically involves the following steps:
Intramolecular Arylation: The palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes yields 4H-thieno[3,2-c]chromene-2-carbaldehydes.
Functional Group Transformations: The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into various functional groups, including nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde occurs at the C-8 atom.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Electrophilic Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Electrophilic Substitution: Substituted thieno[3,2-c]chromene derivatives.
Scientific Research Applications
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Derivatives of this compound have shown significant anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activities.
Biological Research: It is used in the study of various biological activities, including antiulcer and anti-inflammatory effects.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit Notum Pectinacetylesterase, which plays a role in cortical bone formation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 4H-Thieno[3,2-c]chromene-2-carbaldehyde
- 4H-Thieno[3,2-b]pyrrole-5-carboxamides
- 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
Uniqueness
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid is unique due to its specific combination of a thieno[3,2-c]chromene core with a phenyl group and a carboxylic acid functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105799-77-7 |
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Molecular Formula |
C18H12O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O3S/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15/h1-10,16H,(H,19,20) |
InChI Key |
OKVWPULYXWCZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)O |
Origin of Product |
United States |
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